molecular formula C22H25NO4 B2984564 methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate CAS No. 861209-29-2

methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate

Cat. No.: B2984564
CAS No.: 861209-29-2
M. Wt: 367.445
InChI Key: WLSOCDILWROHGH-UHFFFAOYSA-N
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Description

Methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate (CAS 861209-29-2) is a chemical compound with a molecular formula of C 22 H 25 NO 4 and a molecular weight of 367.4 g/mol. It is characterized as a 1,4-benzoxazine derivative, a class of heterocyclic compounds known for their diverse biological activity and significance in medicinal chemistry research [ ]. This compound is offered with a minimum purity of 95% and should be stored long-term in a cool, dry place [ ]. The 1,4-benzoxazinone scaffold is a subject of interest in early-stage anticancer drug discovery. Research on structurally related compounds has demonstrated that derivatives can exhibit potent inhibitory effects on the growth of various human cancer cell lines, including lung (A549), liver (Huh7), and breast (MCF-7) cancers [ ]. Proposed mechanisms of action for similar molecules include the induction of apoptosis (programmed cell death), elevation of reactive oxygen species (ROS), and triggering of DNA damage and autophagy in cancer cells [ ]. Beyond biomedical applications, other patents indicate that related 3,4-dihydro-2H-1,4-benzoxazin-6-yl compounds have been explored for use in agricultural chemistry as herbicides [ ]. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, or household products [ ].

Properties

IUPAC Name

methyl 2-[4-(4-tert-butylbenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2,3)16-11-9-15(10-12-16)21(25)23-17(13-20(24)26-4)14-27-19-8-6-5-7-18(19)23/h5-12,17H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSOCDILWROHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(COC3=CC=CC=C32)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate typically involves a multi-step process:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring. This can be achieved through the reaction of an appropriate amine with a phenol derivative in the presence of formaldehyde under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the benzoxazine intermediate with a benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the tert-Butyl Group: The tert-butyl group is typically introduced through an alkylation reaction using tert-butyl chloride and a strong base such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl derivative can be compared to halogenated analogs (e.g., bromo, chloro) and benzothiazine derivatives. Key differences include:

Compound Molecular Formula Molecular Weight Substituent Hydrogen Bond Acceptors XlogP Key Features
Methyl 2-{4-[4-(tert-butyl)benzoyl]-benzoxazin-3-yl}acetate (hypothetical) C₂₂H₂₅NO₄ (inferred) ~367.44 (inferred) tert-butyl 4 (estimated) ~4.5* High lipophilicity, bulky substituent
Methyl 2-[4-(4-bromobenzoyl)-benzoxazin-3-yl]acetate C₁₈H₁₆BrNO₄ 390.23 4-bromo 4 3.8* Electron-withdrawing, heavier atom
Methyl 2-[4-(4-chlorobenzoyl)-benzoxazin-3-yl]acetate C₁₈H₁₆ClNO₄ 345.78 4-chloro 4 3.2 Moderate lipophilicity, smaller size
Benzothiazine derivatives (e.g., 3-oxo-benzothiazinyl acetamide) Varies Varies Sulfur atom 3–5 1.5–3.5 Enhanced hydrogen bonding, antimicrobial activity

*XlogP estimated using substituent contribution models.

  • Halogens (Br, Cl) are electron-withdrawing, which may polarize the benzoyl group, affecting binding interactions. Bromine’s larger atomic radius compared to chlorine could influence van der Waals interactions in biological targets . Benzothiazines replace the benzoxazine oxygen with sulfur, altering electronic properties and hydrogen-bonding capacity. Sulfur’s polarizability may enhance interactions with hydrophobic enzyme pockets .

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